molecular formula C8H7F2N5 B13973500 5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Cat. No.: B13973500
M. Wt: 211.17 g/mol
InChI Key: FYNVDIUFEZMZRL-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine is a synthetic organic compound that features a pyridine ring substituted with a difluoromethyl group and a 1,2,3-triazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

    Introduction of the Difluoromethyl Group: This can be achieved using difluoromethylating agents under specific conditions.

    Formation of the 1,2,3-Triazole Ring: This step often involves a click chemistry reaction, such as the Huisgen cycloaddition, between an azide and an alkyne.

    Final Assembly: The final compound is obtained by coupling the triazole and pyridine intermediates under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the difluoromethyl group.

    Reduction: Reduction reactions could target the triazole ring or the pyridine ring.

    Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or organometallic compounds.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a difluoromethyl ketone, while reduction could produce a triazole-substituted amine.

Scientific Research Applications

5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of agrochemicals or materials science.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with a triazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The difluoromethyl group might enhance binding affinity or metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine
  • 5-(Methyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine

Uniqueness

The presence of the difluoromethyl group in 5-(Difluoromethyl)-6-(2H-1,2,3-triazol-2-yl)pyridin-3-amine may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and potentially improved biological activity compared to similar compounds.

Properties

Molecular Formula

C8H7F2N5

Molecular Weight

211.17 g/mol

IUPAC Name

5-(difluoromethyl)-6-(triazol-2-yl)pyridin-3-amine

InChI

InChI=1S/C8H7F2N5/c9-7(10)6-3-5(11)4-12-8(6)15-13-1-2-14-15/h1-4,7H,11H2

InChI Key

FYNVDIUFEZMZRL-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1)C2=C(C=C(C=N2)N)C(F)F

Origin of Product

United States

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